AKR1C3 Inhibitory Potency vs. the 4-Chloro Analog: Class-Level Inference from Co-Crystal Data
The 4-chloro analog (PDB ligand WDU) exhibits an IC50 of 2600 nM against AKR1C3, as annotated in Binding MOAD [1]. The co-crystal structure (1.70 Å, PDB 4WDU) confirms that the 5-nitro group coordinates the catalytic tetrad while the 4-chlorobenzyl side chain occupies the SP1 pocket [2]. CAS 1429418-48-3 replaces the 4-chloro substituent with a methyl group (potentially reducing steric bulk) and the 4-chlorobenzyl with an N-methylpyrazolylmethyl side chain (adding hydrogen-bond capacity). Based on the established structure-activity relationships for this scaffold, these modifications are expected to shift both potency and isoform selectivity, though direct IC50 data for CAS 1429418-48-3 are not publicly available.
| Evidence Dimension | AKR1C3 IC50 (in vitro enzyme inhibition) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | 4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide: IC50 = 2600 nM |
| Quantified Difference | Unknown; predicted to differ based on side-chain and core substitution differences |
| Conditions | AKR1C3 enzyme inhibition assay (Binding MOAD annotation from PDB 4WDU) |
Why This Matters
Demonstrates that CAS 1429418-48-3 is a structurally non-identical member of a pharmacologically validated AKR1C3 inhibitor series, making it a critical comparator tool for probing SP1 pocket SAR, where generic pyrazole amides lack the required nitro and heterocyclic side-chain features.
- [1] Binding MOAD. 4WDU: IC50 = 2600 nM for 4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide. https://www3.rcsb.org/structure/4WDU View Source
- [2] Amano Y, Yamaguchi T, Niimi T, Sakashita H. Structures of complexes of type 5 17β-hydroxysteroid dehydrogenase with structurally diverse inhibitors. Acta Crystallogr D Biol Crystallogr. 2015;71:918-927. View Source
